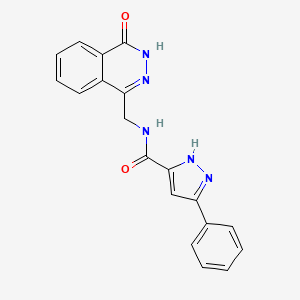

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A practical, economical, and scalable process for the synthesis of a similar compound, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, has been reported . The low-cost industrial byproduct phthalhydrazide was used as the starting material to construct the phthalazinone moiety, which allowed access to the key intermediate by the Negishi coupling reaction .Molecular Structure Analysis

The molecular structure of a similar compound, N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide, has been analyzed . The molecular formula is C13H15N3O2 and the molecular weight is 245.28 g/mol .Chemical Reactions Analysis

The synthesis of a similar compound, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, involves several chemical reactions . The process starts with the low-cost industrial byproduct phthalhydrazide and constructs the phthalazinone moiety, which is then used to access the key intermediate by the Negishi coupling reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide, have been analyzed . The molecular weight is 245.28 g/mol, it has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .科学的研究の応用

Poly (ADP-ribose) Polymerase (PARP) Inhibition

- N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide serves as an intermediate in the synthesis of phthalazinone scaffolds that exhibit potent inhibition of poly (ADP-ribose) polymerase (PARP). PARP inhibitors are promising anticancer agents, particularly in the treatment of breast and ovarian cancers. By blocking PARP activity, these compounds enhance DNA damage response and sensitize cancer cells to chemotherapy and radiation therapy .

Anticancer Properties

- Researchers have explored derivatives of this compound for their potential anticancer effects. Analogues containing benzyl, 4-methylbenzyl, or 4-chlorobenzyl groups linked to the sulfur atom have demonstrated significant potency against lung cancer cell lines. These derivatives exhibit IC50 values below 10 µM, comparable to that of cisplatin, a widely used chemotherapeutic agent .

Design of Isocorydine Derivatives

- N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide has been employed in the design of isocorydine derivatives with anticancer properties. Isocorydine is a natural alkaloid known for its cytotoxic effects. By modifying its structure using this compound, researchers aim to enhance its selectivity and efficacy against cancer cells .

作用機序

Target of Action

It is used as an intermediate in the synthesis of phthalazinone scaffolds that are potent inhibitors ofpoly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.

Biochemical Pathways

The compound, as a PARP inhibitor, would affect the DNA repair pathways in cells By inhibiting PARP, the compound prevents the repair of single-strand DNA breaksThis mechanism is particularly effective against cancer cells with existing defects in DNA repair pathways .

Pharmacokinetics

Its storage temperature is mentioned to be at room temperature, indicating its stability under normal conditions .

Result of Action

The result of the compound’s action, as a PARP inhibitor, would be the disruption of DNA repair processes in cells. This could lead to cell death, particularly in cancer cells with existing defects in DNA repair pathways .

Action Environment

The compound is mentioned to be stored in a dry environment at room temperature, suggesting that moisture and temperature could potentially affect its stability .

特性

IUPAC Name |

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c25-18-14-9-5-4-8-13(14)17(23-24-18)11-20-19(26)16-10-15(21-22-16)12-6-2-1-3-7-12/h1-10H,11H2,(H,20,26)(H,21,22)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDUPEVCRVRQMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol](/img/structure/B2399914.png)

![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2399916.png)

![2-(4-benzoylbenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2399922.png)

![4-bromo-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic Acid](/img/structure/B2399926.png)

![1-[8-hydroxy-3-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone](/img/structure/B2399929.png)

![(E)-2-cyano-N-[4-(difluoromethoxy)phenyl]-3-[(3E)-2-morpholin-4-yl-3-[(4-nitrophenyl)methylidene]cyclopenten-1-yl]prop-2-enamide](/img/structure/B2399930.png)

![N-benzyl-3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399931.png)

![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B2399933.png)

amine](/img/structure/B2399934.png)